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molecular formula C11H10N2O3 B8512302 (7-methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic acid

(7-methyl-1,8-naphthyridin-2(1H)-on-3-yl)acetic acid

Cat. No. B8512302
M. Wt: 218.21 g/mol
InChI Key: FEAQUSMNEFLOFW-UHFFFAOYSA-N
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Patent
US06632919B1

Procedure details

To a precooled (−78° C.) solution of N,N-diisopropylamine (4.84 g, 48.0 mmol) in diethyl ether (125 mL, dried over molecular seives) was added BuLi (2.5 M in hexanes) (19.0 mL, 48.0 mmol), the solution was stirred at this temperature for 15 min before slow addition of di-tert-butyl succinate (5.75 g, 0.0250 mol) dissolved in diethylether (10 mL). After 20 min at −78° C., 3-formyl-6-chloro-2-(pivaloylamino)pyridine (5.00 g, 23.0 mmol) dissolved in dry THF (10 mL, LAB-SCAN C2520, dried over molecular seives) was slowly added. The resulting yellow solution was stirred at −78° C. for 30 min and then allowed to warm to rt. The solution was then poured into NH4Cl (sat., aqueous) (100 mL). The aqueous layer was separated and extracted with diethyl ether (3×50 mL, dried over molecular seives). The combined organic layers were washed once with water (50 mL) and once with brine (50 mL), dried over MgSO4, and evaporated in vacuo. The crude products of diastereomeric alcohols were dissolved in HCl (3M, aqueous) (80 mL) and refluxed for 3.5 h. The aqueous phase was washed with diethyl ether (3×75 mL, dried over molecular seives), with chloroform (3×50 mL) and then adjusted to pH 7 by addition of K2CO3. The resulting yellow precipitate was filtered off, washed once with water and once with diethylether and dried in vacuo to give the desired product (1.25 g, 27%) as a yellow solid. mp. >250° C. 1H NMR (D2O/NaOH; this compound exist as two rotamers; chemical shifts for the minor rotamer is given in brackets): δ 7.53 (d, 8.1 Hz, 1H), 7.31 (s, 1H), 6.69 (d, 8.1 Hz, 1H), 3.20 (s, 2H), 2.25 (s, 3H). 13C NMR (D2O/NaOH): δ 180.4, 172.1, 159.0, 155.7, 136.5, 135.9, 126.6, 116.6, 114.8, 39.6, 23.3. FAB+ MS (m/z): 218.0768 (M+H+, calc. for C11H10N2O3+H+ 219.0770).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li][CH2:9][CH2:10][CH2:11][CH3:12].[C:13]([O:24]C(C)(C)C)(=[O:23])[CH2:14][CH2:15][C:16]([O:18]C(C)(C)C)=O.[CH:29]([C:31]1[C:32]([NH:38]C(=O)C(C)(C)C)=[N:33]C(Cl)=CC=1)=O.[NH4+].[Cl-]>C(OCC)C.C1COCC1>[CH3:12][C:11]1[N:33]=[C:32]2[C:31]([CH:29]=[C:15]([CH2:14][C:13]([OH:24])=[O:23])[C:16](=[O:18])[NH:38]2)=[CH:9][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
19 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
C(CCC(=O)OC(C)(C)C)(=O)OC(C)(C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C=1C(=NC(=CC1)Cl)NC(C(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×50 mL, dried over molecular seives)
WASH
Type
WASH
Details
The combined organic layers were washed once with water (50 mL) and once with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude products of diastereomeric alcohols were dissolved in HCl (3M, aqueous) (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3.5 h
Duration
3.5 h
WASH
Type
WASH
Details
The aqueous phase was washed with diethyl ether (3×75 mL, dried over molecular seives), with chloroform (3×50 mL)
ADDITION
Type
ADDITION
Details
adjusted to pH 7 by addition of K2CO3
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered off
WASH
Type
WASH
Details
washed once with water and once with diethylether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=C2C=C(C(NC2=N1)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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